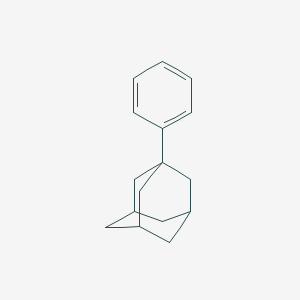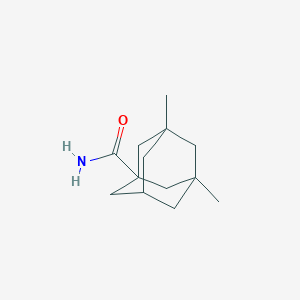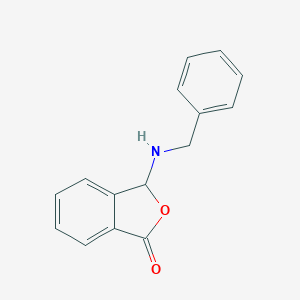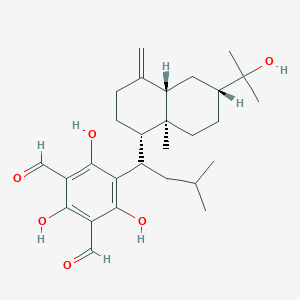![molecular formula C20H17NO3 B241866 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, also known as CPO, is a synthetic compound with potential applications in scientific research. This molecule belongs to the class of oxazine derivatives and is characterized by its unique structure, which contains a cyclopropyl ring and a chromene ring system. The synthesis of CPO has been a subject of interest for many researchers due to its potential applications in various fields of study.
Mécanisme D'action
The mechanism of action of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is not fully understood, but several studies have reported that 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects through various pathways. 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer. Additionally, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported to activate certain signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported to possess several biochemical and physiological effects. In vitro studies have shown that 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one inhibits the proliferation of cancer cells and induces apoptosis through the activation of caspase-3 and caspase-9. Additionally, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported to protect neurons from oxidative stress and apoptosis through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments is its potential therapeutic applications in various diseases. 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for these diseases. Additionally, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is relatively easy to synthesize, making it readily available for research purposes.
One limitation of using 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments is its potential toxicity. Although 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess therapeutic properties, it may also exhibit toxic effects at high concentrations. Therefore, careful dosing and toxicity studies are necessary when using 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments.
Orientations Futures
Several future directions for research on 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:
1. Investigation of the mechanism of action of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Development of analogs of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one with improved therapeutic properties and reduced toxicity.
3. Investigation of the pharmacokinetics and pharmacodynamics of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in vivo.
4. Evaluation of the efficacy of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in animal models of various diseases.
5. Investigation of the potential interactions of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one with other therapeutic agents.
Conclusion:
In conclusion, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, or 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one, is a synthetic compound with potential applications in scientific research. 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases. The synthesis of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is relatively easy, making it readily available for research purposes. However, careful dosing and toxicity studies are necessary when using 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one in lab experiments. Future research on 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one should focus on investigating its mechanism of action, developing analogs with improved therapeutic properties, and evaluating its efficacy in animal models of various diseases.
Méthodes De Synthèse
The synthesis of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through several methods, including the reaction of 2-hydroxybenzaldehyde with cyclopropylamine and phenylacetic acid. This method involves the use of various reagents and solvents, such as acetic anhydride, pyridine, and methanol, to yield the final product. Other methods of synthesis have been reported, including the reaction of 2-hydroxybenzaldehyde with cyclopropylamine and phenylacetonitrile.
Applications De Recherche Scientifique
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has shown potential applications in scientific research, particularly in the field of medicinal chemistry. Several studies have reported the use of 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess anti-cancer properties, inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been reported to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, 9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has been shown to possess neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Propriétés
Nom du produit |
9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one |
|---|---|
Formule moléculaire |
C20H17NO3 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
9-cyclopropyl-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C20H17NO3/c22-19-10-16(13-4-2-1-3-5-13)15-8-9-18-17(20(15)24-19)11-21(12-23-18)14-6-7-14/h1-5,8-10,14H,6-7,11-12H2 |
Clé InChI |
JQMSYRNVXWOFQX-UHFFFAOYSA-N |
SMILES |
C1CC1N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
SMILES canonique |
C1CC1N2CC3=C(C=CC4=C3OC(=O)C=C4C5=CC=CC=C5)OC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)
![N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]pentanamide](/img/structure/B241794.png)
![Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)


![1-methyl-2-(methylsulfanyl)-5-(2,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B241811.png)
![3-(2-Pyridinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241818.png)
![4-[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B241830.png)

![6-[2-(2-Methoxyphenyl)vinyl]-3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B241834.png)
![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)